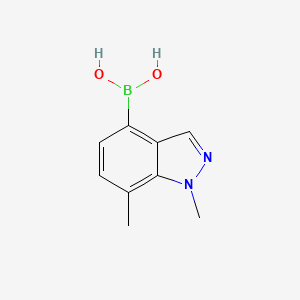![molecular formula C8H4ClNO2 B12865891 2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
2-Chlorobenzo[d]oxazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C₈H₄ClNO₂. It is a derivative of benzoxazole, featuring a chlorine atom at the 2-position and an aldehyde group at the 5-position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzo[d]oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorophenyl isocyanate with formic acid, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzo[d]oxazole-5-carboxylic acid.
Reduction: 2-Chlorobenzo[d]oxazole-5-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorobenzo[d]oxazole-5-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chlorobenzo[d]oxazole-5-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzoxazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Chlorobenzo[d]oxazole-2-thiol: Contains a thiol group instead of an aldehyde, leading to different reactivity and applications
Uniqueness
2-Chlorobenzo[d]oxazole-5-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C8H4ClNO2 |
|---|---|
Peso molecular |
181.57 g/mol |
Nombre IUPAC |
2-chloro-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H |
Clave InChI |
AZIJLSFZJWPZKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)N=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)




